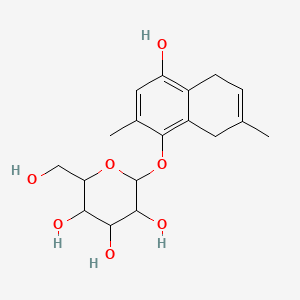

b-D-Glucopyranoside,5,8-dihydro-4-hydroxy-2,7-dimethyl-1-naphthalenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

β-D-Glucopyranoside, 5,8-dihydro-4-hydroxy-2,7-diméthyl-1-naphtalényl : est un composé glucoside qui a suscité un intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé est caractérisé par une fraction glucopyranoside attachée à un groupe naphtalényl, ce qui lui confère des propriétés chimiques et biologiques distinctes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de β-D-Glucopyranoside, 5,8-dihydro-4-hydroxy-2,7-diméthyl-1-naphtalényl implique généralement la glycosylation d'un dérivé naphtalényl avec un donneur de glucopyranoside. Les conditions réactionnelles comprennent souvent l'utilisation d'un catalyseur acide de Lewis, tel que l'éthérate de trifluorure de bore, pour faciliter la formation de la liaison glycosidique. La réaction est généralement effectuée dans un solvant anhydre tel que le dichlorométhane à basse température pour assurer un rendement et une sélectivité élevés.

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer l'utilisation de biocatalyseurs, tels que les glycosyltransférases, pour obtenir une glycosylation régiosélective. Cette approche enzymatique présente des avantages en termes de durabilité environnementale et de rentabilité. Le processus implique généralement la fermentation de cultures microbiennes conçues pour exprimer la glycosyltransférase souhaitée, suivie de l'extraction et de la purification du composé cible.

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : Le groupe hydroxyle sur la fraction naphtalényl peut subir une oxydation pour former un dérivé cétone ou aldéhyde.

Réduction : Les doubles liaisons dans le cycle naphtalényl peuvent être réduites pour produire un dérivé cyclohexane entièrement saturé.

Substitution : Le groupe hydroxyle peut être substitué par divers groupes fonctionnels, tels que les halogénures ou les groupes alkyles, par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.

Réduction : Hydrogénation catalytique à l'aide de palladium sur carbone (Pd/C) sous gaz hydrogène.

Substitution : Nucléophiles tels que l'azoture de sodium ou les halogénures d'alkyle en présence d'une base comme l'hydroxyde de sodium.

Produits majeurs :

Oxydation : Formation de 4-céto-2,7-diméthyl-1-naphtalényl glucopyranoside.

Réduction : Formation de 5,8-dihydro-4-hydroxy-2,7-diméthyl-1-cyclohexyl glucopyranoside.

Substitution : Formation de dérivés 4-alcoxy-2,7-diméthyl-1-naphtalényl glucopyranoside.

Applications de la recherche scientifique

Chimie : Ce composé est utilisé comme élément de base dans la synthèse de molécules plus complexes, en particulier dans le développement de produits naturels glycosylés et de produits pharmaceutiques.

Biologie : En recherche biologique, le β-D-Glucopyranoside, 5,8-dihydro-4-hydroxy-2,7-diméthyl-1-naphtalényl est étudié pour son rôle potentiel dans la modulation de l'activité enzymatique et des voies de signalisation cellulaire.

Médecine : Le composé s'est avéré prometteur dans des études précliniques comme agent anti-inflammatoire et antioxydant, ce qui en fait un candidat pour le développement de médicaments.

Industrie : Dans le secteur industriel, ce glucoside est étudié pour son utilisation potentielle dans la formulation de produits cosmétiques et de soins personnels en raison de ses propriétés bioactives.

Mécanisme d'action

Le mécanisme d'action du β-D-Glucopyranoside, 5,8-dihydro-4-hydroxy-2,7-diméthyl-1-naphtalényl implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. La fraction glucopyranoside améliore la solubilité et la biodisponibilité du composé, lui permettant de moduler efficacement les voies biologiques. Le groupe naphtalényl est responsable de l'activité antioxydante du composé, qui implique la capture des radicaux libres et la réduction du stress oxydatif dans les cellules.

Applications De Recherche Scientifique

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of glycosylated natural products and pharmaceuticals.

Biology: In biological research, b-D-Glucopyranoside,5,8-dihydro-4-hydroxy-2,7-dimethyl-1-naphthalenyl is studied for its potential role in modulating enzyme activity and cellular signaling pathways.

Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and antioxidant agent, making it a candidate for drug development.

Industry: In the industrial sector, this glucoside is explored for its potential use in the formulation of cosmetics and personal care products due to its bioactive properties.

Mécanisme D'action

The mechanism of action of b-D-Glucopyranoside,5,8-dihydro-4-hydroxy-2,7-dimethyl-1-naphthalenyl involves its interaction with specific molecular targets, such as enzymes and receptors. The glucopyranoside moiety enhances the compound’s solubility and bioavailability, allowing it to effectively modulate biological pathways. The naphthalenyl group is responsible for the compound’s antioxidant activity, which involves scavenging free radicals and reducing oxidative stress in cells.

Comparaison Avec Des Composés Similaires

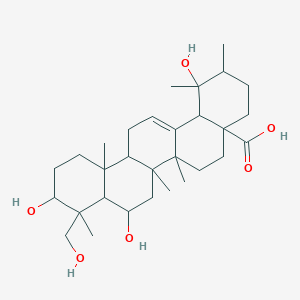

Composés similaires :

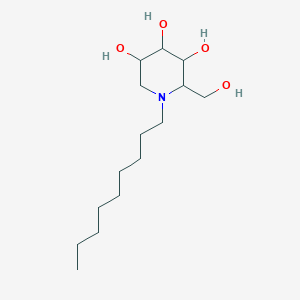

n-Octyl β-D-glucopyranoside : Un détergent non ionique utilisé dans les applications biochimiques.

4-Hydroxy-2,5-diméthyl-3(2H)-furanone (Furaneol®) : Un composé aromatique aux propriétés antioxydantes.

2'-Dihydroxy-3',4'-diméthoxyisoflavan-7-O-β-D-glucopyranoside : Un glucoside d'isoflavonoïde aux avantages potentiels pour la santé.

Unicité : Le β-D-Glucopyranoside, 5,8-dihydro-4-hydroxy-2,7-diméthyl-1-naphtalényl se distingue par sa combinaison unique d'un groupe glucopyranoside et d'un groupe naphtalényl, qui lui confère des propriétés chimiques et biologiques distinctes.

Propriétés

Formule moléculaire |

C18H24O7 |

|---|---|

Poids moléculaire |

352.4 g/mol |

Nom IUPAC |

2-[(4-hydroxy-2,7-dimethyl-5,8-dihydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C18H24O7/c1-8-3-4-10-11(5-8)17(9(2)6-12(10)20)25-18-16(23)15(22)14(21)13(7-19)24-18/h3,6,13-16,18-23H,4-5,7H2,1-2H3 |

Clé InChI |

LQVPXEJSWXVRLA-UHFFFAOYSA-N |

SMILES canonique |

CC1=CCC2=C(C=C(C(=C2C1)OC3C(C(C(C(O3)CO)O)O)O)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[17-[5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate](/img/structure/B12320465.png)

![Sodium;3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12320478.png)

![(3R,4aS,10bR)-4a,5,6,10b-Tetrahydro-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-naphtho[2,1-b]pyran-8-ol](/img/structure/B12320486.png)

![2-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpteridine-4,7-dione](/img/structure/B12320493.png)

![1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B12320514.png)

![10-hydroxy-1,6,6-trimethyl-10-(2-oxopropyl)-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-11-one](/img/structure/B12320530.png)

![4'-Chloro-5'-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-furan]-3,3'-dione](/img/structure/B12320536.png)